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4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

Cat. No.: B14018586
M. Wt: 309.13 g/mol
InChI Key: YOZBIKCUSYHUMO-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Halogenated Benzaldehydes

Aromatic halogenated benzaldehydes are a class of organic compounds characterized by a benzene (B151609) ring bearing both a formyl group (-CHO) and one or more halogen atoms. These compounds are of considerable interest in synthetic chemistry due to the diverse reactivity imparted by the combination of these functional groups. The halogen atoms can participate in a variety of cross-coupling reactions, while the aldehyde group is a versatile handle for transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions.

4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde is a highly functionalized member of this class. The presence of three different substituents in a specific arrangement on the aromatic ring (a benzyloxy group at position 4, a bromine atom at position 3, and a fluorine atom at position 2) offers a high degree of control over subsequent chemical modifications. This specific substitution pattern distinguishes it from simpler halogenated benzaldehydes and allows for regioselective reactions, making it a valuable tool for the synthesis of precisely substituted aromatic compounds.

Significance as a Building Block in Complex Molecular Architectures

The synthetic utility of this compound lies in its capacity to serve as a versatile building block for the elaboration of more complex molecules. nih.govzyvex.comnbinno.com The aldehyde functionality can be readily converted into a variety of other functional groups, including alcohols, carboxylic acids, and amines, or can be used to form new carbon-carbon bonds through reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions.

The bromine atom at the 3-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of aryl, alkyl, and vinyl substituents. The fluorine atom at the 2-position, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can influence the electronic properties of the ring and may participate in specific types of coupling reactions. The benzyloxy group at the 4-position serves as a protecting group for the phenol (B47542) functionality, which can be deprotected under specific conditions to reveal a hydroxyl group, providing another site for further functionalization. This combination of reactive sites makes this compound a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. sprchemical.comnih.gov

Structural Features and Their Implications for Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electronic and steric effects of its various substituents.

Aldehyde Group (-CHO): This is a meta-directing and deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature. It is also a key site for nucleophilic attack.

Fluorine Atom (-F): Fluorine is an ortho, para-directing but deactivating group. Its high electronegativity leads to a strong inductive electron-withdrawing effect (-I), while its lone pairs provide a weaker resonance electron-donating effect (+M). In this molecule, its position ortho to the aldehyde group further enhances the deactivation of the ring.

Bromine Atom (-Br): Bromine is also an ortho, para-directing and deactivating group. Similar to fluorine, it exhibits both an inductive withdrawing effect and a resonance donating effect, with the inductive effect being dominant.

Benzyloxy Group (-OCH₂Ph): The benzyloxy group is an ortho, para-directing and activating group. The oxygen atom donates electron density to the aromatic ring via resonance (+M effect), which generally increases the ring's reactivity towards electrophiles.

The combined effect of these substituents makes the aromatic ring electron-deficient and thus less susceptible to electrophilic attack. However, the directing effects of the substituents are crucial for any potential substitution reactions. The activating benzyloxy group directs to its ortho positions (positions 3 and 5), while the deactivating halogens and aldehyde group direct to their respective ortho/para and meta positions. The ultimate regioselectivity of a reaction would depend on the specific reaction conditions and the nature of the electrophile.

The presence of the ortho-fluoro substituent can also have a significant impact on the reactivity of the adjacent aldehyde group and the bromine atom. For instance, it can influence the acidity of the aldehydic proton and the susceptibility of the C-Br bond to oxidative addition in cross-coupling reactions.

Overview of Research Trajectories for Related Chemical Entities

Research involving polysubstituted benzaldehydes is a vibrant area of organic chemistry, with several key trajectories:

Development of Novel Synthetic Methodologies: There is ongoing research into the development of efficient and selective methods for the synthesis of highly substituted benzaldehydes. researchgate.net This includes the exploration of novel C-H activation and functionalization strategies, as well as the use of flow chemistry and other modern synthetic techniques.

Applications in Medicinal Chemistry: Polysubstituted aromatic compounds are prevalent in many drug molecules. beilstein-journals.org Research is focused on using functionalized benzaldehydes as key intermediates in the synthesis of new therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds. The specific substitution patterns can be fine-tuned to optimize the pharmacological properties of the target molecules.

Materials Science: Aromatic aldehydes are also being investigated as building blocks for the synthesis of advanced materials, such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The introduction of specific substituents on the benzaldehyde (B42025) core allows for the tuning of the material's electronic, optical, and physical properties.

Supramolecular Chemistry: The ability of the aldehyde group to participate in reversible bond formation (e.g., imine formation) makes these compounds interesting components for the construction of complex supramolecular architectures and molecular machines. semanticscholar.orgscitechdaily.com

The study of compounds like this compound contributes to these research areas by providing a versatile platform for the synthesis of novel and complex organic molecules with potential applications in a wide range of fields.

Data Tables

Table 1: Physicochemical Properties of a Representative Polysubstituted Benzaldehyde (3-Bromo-4-methoxybenzaldehyde)

PropertyValueReference
Molecular FormulaC₈H₇BrO₂
Molecular Weight215.04 g/mol
Melting Point51-54 °C
AppearanceSolid

Table 2: Representative Spectroscopic Data for a Substituted Benzaldehyde (Benzaldehyde)

Spectroscopic TechniqueCharacteristic PeaksReference
Infrared (IR) Spectroscopy~1700 cm⁻¹ (C=O stretch), 2880-2650 cm⁻¹ (aldehyde C-H stretch), 3080-3000 cm⁻¹ (aromatic C-H stretch) docbrown.info
¹H NMR Spectroscopy~9.5-10.5 ppm (aldehyde proton), 7.0-8.0 ppm (aromatic protons) researchgate.net
¹³C NMR Spectroscopy~190-200 ppm (aldehyde carbon), 120-140 ppm (aromatic carbons) rsc.org
Mass Spectrometry (MS)Molecular ion peak corresponding to the molecular weight nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrFO2 B14018586 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10BrFO2

Molecular Weight

309.13 g/mol

IUPAC Name

3-bromo-2-fluoro-4-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H10BrFO2/c15-13-12(7-6-11(8-17)14(13)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

YOZBIKCUSYHUMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Benzyloxy 3 Bromo 2 Fluorobenzaldehyde

Strategies for Introducing the Aldehyde Moiety in Benzyloxy-Bromo-Fluorobenzene Scaffolds

The introduction of an aldehyde group (formylation) onto a pre-existing benzyloxy-bromo-fluorobenzene scaffold is a key synthetic transformation. The choice of formylation method depends on the activation of the aromatic ring and the directing effects of the existing substituents.

One of the most effective methods for formylating electron-rich aromatic rings is the Vilsmeier-Haack reaction . rsc.orgcambridge.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgcambridge.orgorganic-chemistry.org The benzyloxy group is an activating, ortho-, para-directing group, which would facilitate this electrophilic aromatic substitution. The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. wikipedia.org The resulting iminium ion intermediate is then hydrolyzed during workup to yield the final aldehyde. wikipedia.orgorganic-chemistry.org The reaction is generally mild and efficient for activated substrates. ijpcbs.com

Another powerful strategy is ortho-lithiation (directed metalation) followed by quenching with a formylating agent. thieme-connect.decommonorganicchemistry.com In this approach, an organolithium reagent, such as n-butyllithium (n-BuLi), is used to deprotonate the aromatic ring at a position ortho to a directing group. thieme-connect.de Fluorine is known to be a potent ortho-directing group. thieme-connect.deresearchgate.netepfl.ch The resulting aryllithium species is a potent nucleophile that can react with an electrophile like DMF to introduce the aldehyde functionality after hydrolysis. thieme-connect.decommonorganicchemistry.com The regioselectivity is high due to the directing effect of the fluorine atom, making it a valuable method for constructing highly substituted aromatic systems. thieme-connect.deresearchgate.net

Formylation MethodReagentsKey Features
Vilsmeier-Haack Reaction DMF, POCl₃Suitable for electron-rich arenes; mild conditions. rsc.orgijpcbs.com
Ortho-lithiation n-BuLi or LDA, then DMFHigh regioselectivity directed by existing groups like fluorine. thieme-connect.deresearchgate.net

Regioselective Bromination of Fluorobenzaldehyde Precursors

Achieving the correct substitution pattern often involves the regioselective bromination of a fluorobenzaldehyde intermediate. The directing effects of both the fluorine and aldehyde groups must be considered. The aldehyde group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. The outcome of the bromination will depend on the interplay of these electronic effects and the reaction conditions employed.

A common approach involves electrophilic aromatic bromination using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or in an acidic medium. google.comorganic-chemistry.orgnih.gov For instance, bromination of o-fluorobenzaldehyde can be catalyzed by a Lewis acid to yield bromo-substituted products. google.com

The yield and selectivity of bromination reactions are highly dependent on various parameters, including the brominating agent, solvent, temperature, and catalyst. acs.orgresearchgate.netresearchgate.net The choice of brominating agent is critical; while elemental bromine is effective, reagents like N-bromosuccinimide (NBS) are often preferred for their milder nature and easier handling. nih.govnih.gov

The solvent can also play a crucial role. For example, using hexafluoroisopropanol as a solvent has been shown to enable mild and regioselective halogenation of arenes with NBS. organic-chemistry.org In some cases, the presence of a strong acid like sulfuric acid can be used to brominate even deactivated aromatic compounds. organic-chemistry.org The optimization of these conditions is essential to maximize the yield of the desired product while minimizing the formation of unwanted isomers or byproducts. acs.orgresearchgate.netresearchgate.net

A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) describes a process where 4-fluorobenzaldehyde (B137897) is treated with bromine in the presence of oleum, iodine, and zinc bromide, with reaction temperatures controlled between 25 °C and 65 °C to achieve the desired product. google.com Another method utilizes sodium bromide, hydrochloric acid, and sodium hypochlorite (B82951) under ultrasonic conditions. patsnap.com

ParameterVariationEffect on Bromination
Brominating Agent Br₂, NBS, TBCOAffects reactivity and selectivity; NBS is often milder. nih.gov
Catalyst/Acid Lewis acids (e.g., AlCl₃), H₂SO₄, Pd-catalystsEnhances electrophilicity and can direct regioselectivity. google.comorganic-chemistry.orgacs.org
Solvent Acetic acid, CH₂Cl₂, HFIP, H₂SO₄Influences solubility, reagent reactivity, and reaction pathway. organic-chemistry.orggoogle.com
Temperature -30 °C to 100 °CControls reaction rate and can influence selectivity between isomers. nih.govgoogle.com

Fluorination Approaches in Aromatic Aldehyde Synthesis

Introducing a fluorine atom onto an aromatic ring can be accomplished via several methods, broadly categorized as nucleophilic or electrophilic fluorination. lew.ro The choice of strategy often depends on the available starting materials and the desired position of the fluorine atom.

One classic method for synthesizing aryl fluorides is the Balz-Schiemann reaction . chimia.ch This involves the conversion of an aromatic amine (aniline) to a diazonium salt, followed by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) to install the fluorine atom. This method is particularly useful for introducing fluorine at specific positions that might be difficult to access through other means. chimia.ch

Electrophilic fluorination reagents, such as Selectfluor®, N-fluoropyridinium salts, and N-fluorobenzenesulfonimide (NFSI), allow for the direct fluorination of electron-rich aromatic rings. rsc.orgscripps.edu These reagents act as a source of an electrophilic "F+" equivalent.

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion source (e.g., KF, CsF). This type of reaction, known as nucleophilic aromatic substitution (SNAr), is generally feasible only on aromatic rings that are activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

Installation of the Benzyloxy Group via Etherification Reactions

The benzyloxy group is typically installed via a Williamson ether synthesis, which involves the reaction of a phenoxide with a benzyl (B1604629) halide (e.g., benzyl bromide). chemicalbook.com For the synthesis of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde, a plausible precursor would be 3-bromo-2-fluoro-4-hydroxybenzaldehyde. The hydroxyl group of this precursor would be deprotonated with a base (e.g., K₂CO₃, NaH) to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the desired benzyl ether.

While less common for installing a benzyloxy group on this specific substrate, Nucleophilic Aromatic Substitution (SNAr) can be a viable strategy for forming aryl ethers under certain conditions. This reaction requires an aromatic ring substituted with a good leaving group (like a halogen) and activated by at least one strong electron-withdrawing group (like a nitro or carbonyl group) positioned ortho or para to it. osti.gov

In the context of the target molecule, if a precursor like 3-bromo-2,4-difluorobenzaldehyde (B1378423) were used, the fluorine atom at the C4 position could potentially be displaced by a benzyl oxide nucleophile. The reaction is facilitated by the electron-withdrawing effect of the aldehyde group and the adjacent bromo and fluoro substituents. The fluorine atom is an excellent leaving group in SNAr reactions. Recent studies have also explored methods that leverage radical intermediates to activate otherwise inert aryl electrophiles for SNAr, expanding the scope of this reaction for electron-rich halophenols. osti.gov

O-Alkylation Strategies on Phenolic Aldehyde Intermediates

A pivotal step in the synthesis of this compound is the introduction of the benzyloxy group. This is typically achieved via an O-alkylation reaction on a phenolic aldehyde precursor, namely 3-bromo-2-fluoro-4-hydroxybenzaldehyde. This transformation is a specific application of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

The reaction involves the deprotonation of the hydroxyl group on the phenolic intermediate to form a more nucleophilic phenoxide ion. This is accomplished using a suitable base. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), leading to the displacement of the halide and the formation of the desired ether bond.

The choice of base and solvent is crucial for the success of this reaction, influencing both reaction rate and yield. Common bases include alkali metal carbonates, such as potassium carbonate (K₂CO₃), or hydroxides. The solvent must be able to dissolve the reactants and be inert under the reaction conditions; polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are frequently employed. chemicalbook.com

Table 1: Components in the O-Alkylation of 3-bromo-2-fluoro-4-hydroxybenzaldehyde

Component Role Common Examples
Substrate Phenolic Intermediate 3-bromo-2-fluoro-4-hydroxybenzaldehyde
Reagent Benzyl Group Source Benzyl bromide, Benzyl chloride
Base Deprotonating Agent Potassium carbonate (K₂CO₃), Sodium hydride (NaH)

| Solvent | Reaction Medium | Acetone, Dimethylformamide (DMF), Acetonitrile |

Convergent and Linear Synthesis Pathways

| Application | Suitable for simpler molecules or when intermediates are not easily separated | Preferred for the synthesis of complex molecules, such as dendrimers and proteins scholarsresearchlibrary.com |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to synthetic organic chemistry aims to reduce or eliminate the use and generation of hazardous substances. worldwidejournals.com When designing a synthetic route for this compound, several of these principles can be incorporated to create a more environmentally benign process.

Key considerations include:

Waste Prevention: Designing syntheses to minimize waste is a core principle. This can be achieved by choosing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Reagents: Traditional synthesis often employs hazardous solvents and reagents. Green chemistry encourages the use of less toxic alternatives. For instance, in the bromination step to create the phenolic intermediate, traditional methods might use elemental bromine, which is highly toxic and corrosive. Greener alternatives could involve using sodium bromide in the presence of an oxidant like sodium hypochlorite, which is generated in situ. patsnap.comgoogle.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. worldwidejournals.com While the O-alkylation step often uses a stoichiometric amount of base, exploring catalytic phase-transfer conditions could represent a greener alternative.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation can sometimes significantly reduce reaction times and energy requirements. misericordia.edu

Table 3: Application of Green Chemistry Principles to the Synthesis

Green Principle Traditional Approach Greener Alternative
Reagent Choice (Bromination) Use of elemental bromine (Br₂) In situ generation of bromine from NaBr and an oxidant (e.g., NaOCl) google.com
Solvent Selection Use of chlorinated solvents (e.g., dichloromethane) Use of more benign solvents like acetone or exploring solvent-free conditions worldwidejournals.commisericordia.edu
Waste Reduction Stoichiometric use of reagents leading to salt byproducts Employing catalytic methods where possible to minimize waste worldwidejournals.com

| Energy Use | Prolonged heating under reflux | Use of microwave-assisted synthesis to reduce reaction time and energy input misericordia.edu |

By integrating these advanced methodologies and principles, the synthesis of this compound can be optimized for efficiency, yield, and environmental sustainability.

Chemical Transformations and Derivatization of 4 Benzyloxy 3 Bromo 2 Fluorobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a versatile functional handle, susceptible to a wide range of transformations including nucleophilic additions, condensations, reductions, and oxidations.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group in 4-(benzyloxy)-3-bromo-2-fluorobenzaldehyde is a prime target for nucleophiles. Reactions such as Grignard and organolithium additions are expected to proceed readily, forming secondary alcohols. For instance, reaction with a Grignard reagent like methylmagnesium bromide would yield the corresponding 1-(4-(benzyloxy)-3-bromo-2-fluorophenyl)ethanol. Similarly, the Wittig reaction would convert the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation.

Condensation Reactions for Formation of Conjugated Systems

Condensation reactions provide a direct route to extended π-conjugated systems, which are of interest in materials science and medicinal chemistry. The aldehyde functionality is ideally suited for such transformations.

Claisen-Schmidt Condensation : This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. wikipedia.orggordon.edu For example, reacting this compound with a ketone like acetone (B3395972) would produce a chalcone-like structure, an α,β-unsaturated ketone. nih.gov Studies on the analogous 4-(benzyloxy)benzaldehyde (B125253) have shown it readily undergoes Claisen-Schmidt condensation with various acetophenones and heteroaryl methyl ketones to yield chalcone (B49325) analogs. univ-ovidius.roresearchgate.net

Knoevenagel Condensation : This reaction involves the condensation with active methylene (B1212753) compounds, such as malonic acid derivatives or ethyl acetoacetate, typically catalyzed by a weak base like piperidine. researchgate.netresearchgate.netscielo.br This pathway leads to the formation of new carbon-carbon double bonds and is a versatile method for synthesizing substituted alkenes and heterocyclic systems. acs.orgtandfonline.com

The general schemes for these reactions are presented below:

Table 1: Representative Condensation Reactions

Reaction Name Reactant Catalyst Expected Product Type
Claisen-Schmidt Ketone (e.g., Acetophenone) NaOH or KOH Chalcone (α,β-Unsaturated Ketone)

Chemo- and Regioselective Reductions and Oxidations

The aldehyde group can be selectively reduced or oxidized without affecting the other functional groups on the aromatic ring under appropriate conditions.

Reduction : Chemoselective reduction of the aldehyde to a primary alcohol, 4-(benzyloxy)-3-bromo-2-fluorobenzyl alcohol, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. rsc.orgtandfonline.com This reagent is highly selective for aldehydes and ketones and will not reduce the aromatic ring or cleave the aryl-halogen or ether bonds. researchgate.netcdnsciencepub.comorganic-chemistry.org

Oxidation : The aldehyde can be smoothly oxidized to the corresponding carboxylic acid, 4-(benzyloxy)-3-bromo-2-fluorobenzoic acid. A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder, more selective reagents like hydrogen peroxide or Oxone®. researchgate.netnih.govmdpi.comorganic-chemistry.orgyoutube.com The choice of oxidant is crucial to avoid unwanted side reactions.

Transformations Involving the Aryl Bromine Substituent

The bromine atom on the aromatic ring is a key functional group for derivatization, primarily through metal-catalyzed cross-coupling reactions or nucleophilic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide in this compound is an excellent substrate for these transformations. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a biaryl system. researchgate.netnih.govrsc.orgresearchgate.net This is a highly versatile and functional-group-tolerant reaction.

Heck Reaction : In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. organic-chemistry.orgbeilstein-journals.orgmdpi.comlibretexts.orgsioc-journal.cn This reaction provides a direct method for the vinylation of aryl halides.

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl alkynes. researchgate.netacs.orgorganic-chemistry.orgwikipedia.orgucsb.edu This reaction is typically co-catalyzed by a copper(I) salt.

Table 2: Typical Conditions for Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Base Solvent
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ or PdCl₂(dppf) Na₂CO₃, K₂CO₃, or Cs₂CO₃ Toluene (B28343)/Water, Dioxane/Water
Heck Alkene (e.g., Styrene) Pd(OAc)₂, P(o-tol)₃ Et₃N or K₂CO₃ DMF, Acetonitrile

Nucleophilic Displacement of Bromine

While nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides is difficult, the displacement of the bromine atom can be achieved under certain conditions, most notably through copper-catalyzed processes like the Ullmann condensation. wikipedia.org This reaction allows for the formation of diaryl ethers, which are significant structural motifs in many biologically active compounds. nih.gov For example, reacting this compound with a phenol (B47542) in the presence of a copper catalyst and a base would be expected to yield a diaryl ether product. mdpi.comorganic-chemistry.orgresearchgate.net The reaction typically requires high temperatures, although modern methods using specific ligands can lower the required temperature. organic-chemistry.org

Halogen-Metal Exchange Reactions

The carbon-bromine bond at the C-3 position is the primary site for halogen-metal exchange reactions, a fundamental transformation in organometallic chemistry for the creation of new carbon-carbon or carbon-heteroatom bonds. This reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions. tcnj.edu

The exchange process converts the relatively unreactive aryl bromide into a highly nucleophilic aryllithium species. This intermediate is not isolated but is immediately treated in situ with an electrophile to introduce a new substituent at the C-3 position. The low temperatures are crucial to ensure the stability of the aryllithium intermediate and to prevent its reaction with the electrophilic aldehyde group on the same molecule. tcnj.edu This method provides a regioselective route to 3-substituted-4-(benzyloxy)-2-fluorobenzaldehyde derivatives that would be difficult to access through other synthetic strategies. researchgate.net

Reagent (Step 1)Electrophile (Step 2)ProductDescription
n-BuLiDMF4-(Benzyloxy)-2-fluoro-1,3-diformylbenzeneThe generated aryllithium is quenched with dimethylformamide (DMF) to install a second aldehyde group.
t-BuLiCO₂ then H₃O⁺4-(Benzyloxy)-2-fluoro-3-formylbenzoic acidThe aryllithium intermediate reacts with carbon dioxide to form a carboxylate, which is protonated upon acidic workup.
n-BuLi(CH₃)₃SiCl4-(Benzyloxy)-2-fluoro-3-(trimethylsilyl)benzaldehydeTrapping the aryllithium with trimethylsilyl (B98337) chloride introduces a silyl (B83357) group.

Table 1: Examples of Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching.

Reactivity of the Aryl Fluorine Substituent

The fluorine atom at the C-2 position is activated for nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of two main factors: the high electronegativity of fluorine, which polarizes the C-F bond, and the presence of the strongly electron-withdrawing aldehyde group (-CHO) at the C-1 position. masterorganicchemistry.com The aldehyde group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. core.ac.uk

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of the resonance-stabilized Meisenheimer complex. core.ac.uk Aromaticity is subsequently restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context. This reaction is a powerful method for introducing a wide variety of substituents, such as alkoxy, amino, or thioether groups, at the C-2 position. walisongo.ac.idnih.gov

NucleophileReagent/SolventProduct
Sodium MethoxideCH₃ONa / MeOH3-Bromo-2-methoxy-4-(benzyloxy)benzaldehyde
PyrrolidinePyrrolidine / DMSO3-Bromo-2-(pyrrolidin-1-yl)-4-(benzyloxy)benzaldehyde
Sodium ThiophenoxidePhSNa / DMF3-Bromo-2-(phenylthio)-4-(benzyloxy)benzaldehyde

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions.

The fluorine atom exhibits a dual electronic effect. Through induction, its high electronegativity withdraws electron density from the aromatic ring, which is the key factor in activating the C-F bond for the nucleophilic aromatic substitution discussed above. masterorganicchemistry.com

Conversely, through resonance, the lone pairs on the fluorine atom can be donated to the aromatic π-system. This resonance effect makes fluorine an ortho, para-director in the context of electrophilic aromatic substitution by stabilizing the cationic intermediates formed upon attack at these positions. masterorganicchemistry.comlibretexts.org However, for this compound, the ring is already highly substituted and generally deactivated towards further electrophilic substitution due to the presence of the aldehyde group. Therefore, the most significant role of the fluorine substituent is its activation of the C-2 position for nucleophilic attack. In other reaction types, such as directed ortho-metalation, the more powerful directing effects of the benzyloxy ether or a protected aldehyde group would dominate over the weaker influence of the fluorine atom.

Modification and Cleavage of the Benzyloxy Protecting Group

The benzyloxy group is a widely used protecting group for phenols due to its general stability under a variety of reaction conditions. Its removal, to reveal the free hydroxyl group, can be accomplished through several standard methods. organic-chemistry.org

Catalytic hydrogenolysis is a common and effective method, typically employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. youtube.com This reaction cleaves the benzyl (B1604629) C-O bond to yield the corresponding phenol and toluene as a byproduct. acsgcipr.org A significant consideration for this specific molecule is the potential for competitive hydrodebromination (removal of the bromine atom). Careful selection of the catalyst and reaction conditions, or the use of transfer hydrogenation sources, may be required to achieve selective debenzylation. ambeed.comatlanchimpharma.com

An alternative, often more chemoselective, method is oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can remove the benzyl group under non-reductive conditions, thereby preserving the aryl bromide and other sensitive functionalities. nih.govmpg.de This reaction proceeds through the formation of a charge-transfer complex. Lewis acids, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), can also be used to cleave benzyl ethers, particularly when other methods are unsuitable. atlanchimpharma.com

MethodReagentsProductNotes
Catalytic HydrogenolysisH₂, Pd/C, Ethanol3-Bromo-2-fluoro-4-hydroxybenzaldehydeMay cause concurrent hydrodebromination. atlanchimpharma.com
Oxidative CleavageDDQ, CH₂Cl₂/H₂O3-Bromo-2-fluoro-4-hydroxybenzaldehydePreserves the C-Br bond and other reducible groups. mpg.de
Lewis Acid CleavageBCl₃, CH₂Cl₂3-Bromo-2-fluoro-4-hydroxybenzaldehydeEffective but requires stoichiometric amounts of a harsh reagent. atlanchimpharma.com

Table 3: Common Deprotection Strategies for the Benzyloxy Group.

Beyond cleavage, the benzylic methylene (-CH₂-) group of the benzyl ether can itself be a site for chemical modification. The C-H bonds at this position are activated by the adjacent oxygen atom and the phenyl ring, making them susceptible to functionalization reactions. rsc.org

One approach involves oxidation of the benzylic position. Strong oxidizing agents can convert the benzyl ether into the corresponding benzoate (B1203000) ester. This ester can then be readily hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the free phenol and benzoic acid.

More modern methods, often involving photoredox or transition-metal catalysis, enable the direct functionalization of benzylic C-H bonds. acs.orgnih.gov These advanced strategies allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position, providing a pathway to more complex derivatives without removing the protecting group. rsc.orgresearchgate.net For example, direct arylation can couple the benzylic carbon with an aryl partner. acs.org

Reaction TypeReagentsIntermediate/Product
Oxidation to EsterKMnO₄ or other strong oxidant4-Formyl-2-bromo-3-fluorophenyl benzoate
Hydrolysis of EsterNaOH, H₂O3-Bromo-2-fluoro-4-hydroxybenzaldehyde
C-H ArylationPhotoredox Catalyst, Aryl Halide4-((Aryl)(phenyl)methoxy)-3-bromo-2-fluorobenzaldehyde

Table 4: Potential Functionalization Reactions at the Benzylic Methylene Position.

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Advanced Aromatic and Heterocyclic Systems

The reactivity of the aldehyde group, combined with the influence and potential for transformation of the bromo, fluoro, and benzyloxy substituents, makes 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde a valuable starting material for a wide array of complex molecular architectures.

Chalcones, characterized by an α,β-unsaturated ketone core linking two aromatic rings, are synthesized through the Claisen-Schmidt condensation, an aldol (B89426) condensation between a benzaldehyde (B42025) derivative and an acetophenone (B1666503). univ-ovidius.ronih.govjetir.org this compound is an ideal aldehyde component for this reaction, leading to chalcones with a unique substitution pattern. researchgate.netresearchgate.net The synthesis typically involves a base-catalyzed reaction where the aldehyde reacts with an enolate formed from an acetophenone. researchgate.netnih.gov

The electronic properties of the resulting chalcones can be systematically tuned by varying the substituents on the acetophenone ring. The inherent electronic nature of the 4-(benzyloxy)-3-bromo-2-fluorophenyl group, combined with the electronic effects of substituents on the second aromatic ring, modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the chalcone (B49325). This fine-tuning is critical for applications in materials science, such as in the development of nonlinear optical materials or organic semiconductors.

Table 1: Examples of Chalcone Derivatives from this compound
Reactant (Acetophenone Derivative)Resulting Chalcone DerivativePotential Electronic Influence of Acetophenone Substituent (R)
Acetophenone (R = H)1-Phenyl-3-(4-(benzyloxy)-3-bromo-2-fluorophenyl)prop-2-en-1-oneNeutral reference
4'-Methoxyacetophenone (R = OCH₃)1-(4-Methoxyphenyl)-3-(4-(benzyloxy)-3-bromo-2-fluorophenyl)prop-2-en-1-oneStrongly electron-donating
4'-Nitroacetophenone (R = NO₂)1-(4-Nitrophenyl)-3-(4-(benzyloxy)-3-bromo-2-fluorophenyl)prop-2-en-1-oneStrongly electron-withdrawing
4'-Chloroacetophenone (R = Cl)1-(4-Chlorophenyl)-3-(4-(benzyloxy)-3-bromo-2-fluorophenyl)prop-2-en-1-oneWeakly electron-withdrawing (inductive) / Weakly donating (resonance)

The aldehyde functional group and the di-halogenated aromatic ring of this compound provide pathways to complex polycyclic structures. Chalcones derived from this aldehyde can serve as dienophiles in Diels-Alder reactions, leading to the formation of fused carbocyclic or heterocyclic rings. Furthermore, the bromine and fluorine atoms can be utilized in transition-metal-catalyzed cross-coupling and C-H activation reactions to facilitate intramolecular cyclizations, yielding fused ring systems that are common motifs in natural products and pharmaceuticals. nih.govrsc.org

While specific examples for the synthesis of spirocompounds directly from this compound are not extensively documented, its functional handles make it a plausible candidate for such transformations. A synthetic strategy could involve an initial reaction at the aldehyde, followed by a subsequent intramolecular cyclization involving one of the halogenated positions to form the spirocyclic center.

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency in generating molecular complexity. nih.gov Aldehydes are cornerstone reactants in many named MCRs, including the Biginelli, Hantzsch, and Ugi reactions.

This compound can serve as the aldehyde component in these reactions, enabling the synthesis of diverse libraries of heterocyclic compounds. For instance, in a Biginelli-type reaction with a β-ketoester and urea, it would yield a dihydropyrimidinone bearing the complex 4-(benzyloxy)-3-bromo-2-fluorophenyl substituent. The presence of the bromo, fluoro, and benzyloxy groups on the final molecule provides sites for further diversification, making this aldehyde a valuable tool for combinatorial chemistry and drug discovery. The principles of its participation are analogous to those observed in three-component condensations involving similar fluorinated benzaldehydes. mdpi.com

Design and Synthesis of Photoactive Molecules

The structural framework of this compound is suitable for incorporation into larger conjugated systems to create photoactive molecules. As discussed, it is a precursor to chalcones, which are known for their photochemical reactivity. researchgate.net The α,β-unsaturated ketone moiety in these chalcones can undergo [2+2] photodimerization upon irradiation with UV light, forming cyclobutane (B1203170) rings. This property is of interest for applications in photolithography and the development of photo-responsive materials. researchgate.net

Furthermore, the extended π-system of derivatives synthesized from this aldehyde can lead to molecules with interesting photophysical properties, such as fluorescence. beilstein-journals.org The presence of the heavy bromine atom could also facilitate intersystem crossing from the singlet excited state to the triplet state, a property that is essential for applications in photodynamic therapy and the design of phosphorescent organic light-emitting diode (OLED) materials.

Contributions to Agrochemical Intermediate Synthesis

Halogenated benzaldehydes are critical intermediates in the synthesis of agrochemicals, particularly insecticides and herbicides. hqpharmtech.com Specifically, 3-bromo-4-fluorobenzaldehyde (B1265969) is a well-established precursor for the production of pyrethroid insecticides. google.comgoogle.comgoogleapis.com Pyrethroids are a major class of synthetic insecticides valued for their high efficacy and low mammalian toxicity.

Given its structural similarity, this compound is a logical and valuable intermediate for the synthesis of next-generation agrochemicals. The benzyloxy group can serve as a protecting group for the phenol (B47542) or be part of the final active molecule, while the specific arrangement of the bromo and fluoro substituents can be used to fine-tune the biological activity, metabolic stability, and environmental profile of the target pesticide.

Integration into Polymer and Supramolecular Chemistry

The distinct functional groups of this compound allow for its incorporation into macromolecules and self-assembling systems.

In polymer chemistry, the aldehyde group can participate in polycondensation reactions, for example with phenols or amines, to form resin-type polymers. Alternatively, the bromine atom serves as a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling. This enables the synthesis of conjugated polymers where the substituted aromatic unit is part of the polymer backbone, or it can be used to graft the molecule onto an existing polymer chain as a functional pendant group.

In supramolecular chemistry, the molecule's aromatic rings can engage in π-π stacking interactions, a key driving force for self-assembly. The oxygen and fluorine atoms can act as hydrogen bond acceptors, while the bromine atom has the potential to participate in halogen bonding—a specific and directional non-covalent interaction. These interactions can be exploited to design and construct complex, ordered supramolecular architectures such as liquid crystals, gels, or molecular networks.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

To elucidate the chemical structure and stereochemistry of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde, a suite of high-resolution NMR experiments would be required.

¹H NMR (Proton NMR): This would reveal the number of different types of protons, their chemical environments, and their connectivity. Key expected signals would include those for the aldehyde proton, the aromatic protons on both the benzaldehyde (B42025) and benzyl (B1604629) rings, and the methylene (B1212753) protons of the benzyloxy group. The coupling patterns and coupling constants (J values) between adjacent protons would be crucial for assigning the positions of the substituents on the benzaldehyde ring.

¹³C NMR (Carbon-13 NMR): This technique would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the methylene carbon. The chemical shifts would provide information about the electronic environment of each carbon.

¹⁹F NMR (Fluorine-19 NMR): This would provide a specific signal for the fluorine atom, and its coupling with neighboring protons (H-F coupling) and carbons (C-F coupling) would definitively confirm its position on the aromatic ring.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

¹H NMR δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
Aldehyde-H~10.2s-1HCHO
Aromatic-H~7.8-7.2m-7HAr-H
Methylene-H~5.2s-2HOCH₂Ph
¹³C NMR δ (ppm)Assignment
Carbonyl-C~189C=O
Aromatic-C~160-110Ar-C
Methylene-C~70OCH₂Ph

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in this compound.

FT-IR Spectroscopy: This would show characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde, C-H stretching and bending vibrations of the aromatic and methylene groups, C-O stretching of the ether linkage, and vibrations associated with the C-F and C-Br bonds.

Raman Spectroscopy: This technique would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations.

A table of expected characteristic vibrational frequencies is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretching1700 - 1680
Aromatic (C=C)Stretching1600 - 1450
Ether (C-O)Stretching1260 - 1000
C-FStretching1250 - 1000
C-BrStretching680 - 515

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecule with high precision. This would allow for the confirmation of the elemental composition and molecular formula (C₁₄H₁₀BrFO₂). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing further evidence for the presence of a single bromine atom.

Single Crystal X-Ray Diffraction for Solid-State Structure Elucidation

If a suitable single crystal of the compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of:

The three-dimensional arrangement of atoms in the crystal lattice.

Bond lengths, bond angles, and torsion angles.

The planarity of the aromatic rings.

Intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

This data would provide an unambiguous confirmation of the molecular structure.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to derivatives)

This compound itself is an achiral molecule and therefore would not exhibit chiroptical properties. However, if it were used as a precursor to synthesize chiral derivatives (e.g., through reactions at the aldehyde group to form a chiral center), chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) could be used to determine the enantiomeric excess of the resulting products.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. nih.govresearchgate.net This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum electronic energy.

The optimization reveals the equilibrium geometry of the molecule, providing precise data on the spatial relationship between the benzyloxy, bromo, fluoro, and aldehyde functional groups. The presence of the bulky bromine atom and the electronegative fluorine atom adjacent to the aldehyde group, along with the flexible benzyloxy group, suggests a complex conformational landscape. DFT studies can elucidate how these substituents influence the planarity of the benzene (B151609) ring and the orientation of the aldehyde and benzyloxy groups. researchgate.net For instance, steric hindrance between the bromine and the aldehyde's carbonyl oxygen may lead to a non-planar arrangement to relieve strain.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP) This table is illustrative and contains hypothetical data based on typical DFT calculations for similar molecules.

ParameterBond Length (Å)ParameterBond Angle (°)
C(1)-C(2)1.405C(6)-C(1)-C(2)119.5
C(2)-F1.358C(1)-C(2)-F118.0
C(2)-C(3)1.390C(1)-C(2)-C(3)121.3
C(3)-Br1.910C(2)-C(3)-Br120.5
C(3)-C(4)1.395C(2)-C(3)-C(4)119.8
C(4)-O(1)1.365C(3)-C(4)-O(1)124.0
C(1)-C(7)1.480C(2)-C(1)-C(7)122.1
C(7)=O(2)1.215O(2)-C(7)-H124.5

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would reveal how the different substituents influence the electron density distribution. The electron-withdrawing effects of the fluorine, bromine, and aldehyde groups would likely lower the energy of both the HOMO and LUMO, while the electron-donating benzyloxy group would raise them. The HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the aromatic ring, while the LUMO would likely be centered on the electron-deficient aldehyde group and the carbon atoms attached to the halogens. This distribution pinpoints the likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and contains hypothetical data based on typical DFT calculations.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)4.70

Prediction of Spectroscopic Properties (UV-Vis, FT-IR, NMR Chemical Shifts)

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. researchgate.netconicet.gov.ar By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be determined. For this molecule, transitions would likely involve π→π* excitations within the aromatic systems and n→π* transitions associated with the carbonyl group of the aldehyde. researchgate.net

FT-IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the optimized geometry. researchgate.net These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds and are invaluable for assigning the peaks in an experimental FT-IR spectrum. nih.gov For this compound, characteristic frequencies for the C=O stretch of the aldehyde, C-F stretch, C-Br stretch, and C-O-C stretches of the ether linkage would be predicted.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which the ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.netnih.gov These calculations provide a theoretical spectrum that can be compared with experimental results to confirm the molecular structure. The predicted shifts would reflect the influence of the electronegative F, Br, and O atoms on the surrounding protons and carbons.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table is illustrative and contains hypothetical data based on typical computational predictions.

Spectroscopic TechniquePredicted ValueAssignment
UV-Vis (λmax)285 nmπ→π* transition
FT-IR (Frequency)1705 cm⁻¹C=O aldehyde stretch
FT-IR (Frequency)1250 cm⁻¹C-O ether stretch
FT-IR (Frequency)1080 cm⁻¹C-F stretch
¹H NMR (Chemical Shift)10.1 ppmAldehyde proton (-CHO)
¹³C NMR (Chemical Shift)188.5 ppmCarbonyl carbon (-CHO)

Reaction Mechanism Studies through Computational Modeling

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is color-coded to indicate regions of varying electrostatic potential, providing a guide to the reactive sites of the molecule. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, the most negative potential would be concentrated around the carbonyl oxygen of the aldehyde group due to its lone pairs of electrons. nih.gov

Blue/Green Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. The most positive region would likely be found on the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group. nih.gov

The MEP map provides an intuitive understanding of where the molecule is most likely to interact with other reagents, corroborating the predictions made by FMO analysis. researchgate.netwalisongo.ac.id

Conformational Analysis and Intermolecular Interactions

The structural flexibility of this compound, particularly the rotation around the C-O-C bonds of the benzyloxy group and the C-C bond connecting the aldehyde group to the ring, necessitates a conformational analysis. researchgate.net Computational methods can be used to explore the potential energy surface by systematically rotating these bonds to identify the most stable conformers (rotamers) and the energy barriers between them. This analysis is crucial for understanding the molecule's preferred shape in different environments.

Furthermore, computational studies can model intermolecular interactions, such as hydrogen bonding or π-π stacking, which are critical in the solid state or in solution. For instance, the potential for the aldehyde oxygen to act as a hydrogen bond acceptor or for the aromatic rings to engage in stacking interactions could be investigated. researchgate.net Understanding these non-covalent interactions is essential for predicting the molecule's physical properties and its behavior in biological systems.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde with high purity?

Answer:
The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. Key steps include:

  • Benzyloxy Protection: Introduce the benzyloxy group via nucleophilic substitution or Mitsunobu reaction on a phenolic precursor .
  • Halogenation: Bromination at the 3-position using N-bromosuccinimide (NBS) in a controlled environment to avoid over-halogenation.
  • Fluorination: Direct fluorination via electrophilic aromatic substitution (e.g., using Selectfluor) or via halogen exchange (Halex reaction) .
    Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol) are critical to isolate the product with >95% purity. Monitor reaction intermediates by TLC and confirm final structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers handle and store this compound safely?

Answer:

  • Handling: Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .
  • Storage: Store in a tightly sealed amber glass container under inert gas (N2_2/Ar) at 2–8°C to prevent degradation via air/moisture sensitivity. Avoid proximity to strong oxidizers or bases .

Advanced: How do the substituents (Br, F, benzyloxy) influence the electronic properties and reactivity of the aldehyde group?

Answer:

  • Electron-Withdrawing Effects: Bromine (σm_m = +0.39) and fluorine (σm_m = +0.34) reduce electron density at the aldehyde via meta-directing effects, enhancing electrophilicity for nucleophilic additions (e.g., Grignard reactions).
  • Steric Hindrance: The bulky benzyloxy group at the 4-position may slow down reactions at the ortho/para positions but stabilizes intermediates through resonance .
    Methodological Insight: Use DFT calculations (e.g., Gaussian) to map frontier molecular orbitals and predict reactivity. Validate experimentally via kinetic studies (e.g., monitoring aldol condensation rates) .

Advanced: What analytical techniques resolve contradictions in structural characterization (e.g., unexpected NMR peaks)?

Answer:

  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., bromine vs. fluorine positioning) by growing single crystals (solvent: DCM/hexane) and analyzing bond angles/distances .
  • 2D NMR: Employ 1^1H-13^{13}C HSQC/HMBC to assign coupling patterns and confirm substituent positions. For example, cross-peaks between the benzyloxy methylene protons and the aromatic ring can confirm substitution sites .
  • Mass Spectrometry: Use HRMS to rule out impurities (e.g., dehalogenation byproducts) by matching observed vs. theoretical m/z values .

Advanced: How can this compound be utilized in coordination chemistry or catalytic applications?

Answer:

  • Schiff Base Formation: React the aldehyde with primary amines (e.g., aminophenols) to form tridentate ligands for transition metals (Co, Ni, Cu). These complexes exhibit potential antioxidant or antimicrobial activity .
  • Catalytic Cross-Coupling: The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. Optimize conditions (e.g., Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) to synthesize biaryl derivatives .
    Validation: Characterize metal complexes via UV-Vis (d-d transitions), ESR (for paramagnetic species), and cyclic voltammetry (redox behavior) .

Advanced: What challenges arise in scaling up the synthesis, and how can they be mitigated?

Answer:

  • Byproduct Formation: At scale, bromination may yield di-substituted byproducts. Mitigate by optimizing stoichiometry (1.1 eq NBS) and reaction time (monitor via in situ IR).
  • Purification: Replace column chromatography with fractional distillation or continuous crystallization for cost-effective purification .
  • Thermal Stability: Conduct DSC/TGA to identify decomposition thresholds (>150°C common for benzaldehyde derivatives) and ensure safe heating during reactions .

Data Contradiction: How to address discrepancies in reported vs. observed melting points?

Answer:

  • Impurity Analysis: Run HPLC (C18 column, MeCN/H2_2O) to detect trace impurities (<2% can depress melting points by 5–10°C).
  • Polymorphism: Recrystallize from alternative solvents (e.g., toluene vs. ethanol) to isolate different polymorphs. Confirm via PXRD .

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